molecular formula C9H6BrNO B142416 6-Bromoquinolin-4-Ol CAS No. 145369-94-4

6-Bromoquinolin-4-Ol

Cat. No. B142416
CAS RN: 145369-94-4
M. Wt: 224.05 g/mol
InChI Key: XKLBNOHKHRAXKK-UHFFFAOYSA-N
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Description

“6-Bromoquinolin-4-Ol” is a chemical compound with the molecular formula C8H5BrN2O . It has an average mass of 225.042 Da and a monoisotopic mass of 223.958511 Da .


Synthesis Analysis

The synthesis of new 6-Bromoquinolin-4-Ol derivatives was studied using the Chan–Lam coupling method . This method utilized different types of solvents (protic, aprotic, and mixed solvents) and bases . Commercially available 6-bromoquinolin-4-ol was reacted with different types of aryl boronic acids along with Cu (OAc) 2 .


Molecular Structure Analysis

The molecular structure of “6-Bromoquinolin-4-Ol” consists of a benzene ring fused with a pyridine moiety . It has a density of 1.8±0.1 g/cm3, a boiling point of 428.8±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Bromoquinolin-4-Ol” include cyclization and substitution reactions . The Chan–Lam coupling methodology was used, which involves the reaction of aryl boronic acids with 6-bromoquinolin-4-ol .


Physical And Chemical Properties Analysis

“6-Bromoquinolin-4-Ol” has a molar refractivity of 48.8±0.5 cm3, a polar surface area of 41 Å2, and a polarizability of 19.4±0.5 10-24 cm3 . It also has a surface tension of 59.0±7.0 dyne/cm and a molar volume of 123.5±7.0 cm3 .

Scientific Research Applications

Antibacterial Agent Development

6-Bromoquinolin-4-Ol: and its derivatives have shown promising results as antibacterial agents. They have been tested against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) . The derivatives synthesized through Chan–Lam coupling have exhibited varying degrees of antibacterial activity, with some showing high potency. This suggests potential for developing new antibacterial drugs to combat resistant strains of bacteria.

Biochemical Research

In biochemical research, 6-Bromoquinolin-4-Ol serves as a crucial intermediate for synthesizing various biologically active compounds. Its role in the synthesis of functionalized phenoxy quinolines, which are significant in studying biochemical pathways and interactions, is particularly noteworthy .

Material Science

The compound’s utility extends to material science, where its derivatives can be used to create novel materials with specific antibacterial properties. This application is particularly relevant in the development of medical devices and coatings that require sterility .

Environmental Science

While direct applications in environmental science are not explicitly detailed in the available literature, the antibacterial properties of 6-Bromoquinolin-4-Ol derivatives could be leveraged for environmental decontamination and as part of water treatment processes to eliminate harmful bacterial contaminants .

Analytical Chemistry

6-Bromoquinolin-4-Ol: can be used in analytical chemistry as a reagent or a standard for calibrating instruments and validating methods, especially in the context of pharmaceutical analysis where precise measurements of compound concentrations are crucial .

Industrial Applications

In the industrial sector, 6-Bromoquinolin-4-Ol is utilized as an intermediate in the synthesis of complex organic molecules. Its role in coupling reactions is essential for constructing larger, more complex structures that are used in various pharmaceutical and fine chemical applications .

Safety And Hazards

“6-Bromoquinolin-4-Ol” may be harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-bromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLBNOHKHRAXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932579
Record name 6-Bromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinolin-4-Ol

CAS RN

145369-94-4
Record name 6-Bromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-hydroxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the antibacterial properties of 6-Bromoquinolin-4-Ol derivatives and how were they assessed?

A: Research suggests that 6-Bromoquinolin-4-Ol derivatives possess antibacterial activity, particularly against ESBL-producing Escherichia coli (ESBL E. coli) and Methicillin-resistant Staphylococcus aureus (MRSA). [] This activity was evaluated using the agar well diffusion method at varying concentrations (10-50 mg/well). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using the broth dilution method. []

Q2: How does the structure of 6-Bromoquinolin-4-Ol derivatives influence their antibacterial activity?

A: The structure of 6-Bromoquinolin-4-Ol derivatives significantly impacts their antibacterial activity. Studies demonstrated that modifications at the 6th position of the quinoline ring, specifically incorporating different aryl groups via Chan-Lam coupling, resulted in varying levels of activity against ESBL E. coli and MRSA. Molecular docking studies provided insights into binding energies and interactions with potential target sites. []

Q3: What computational chemistry methods were employed to study 6-Bromoquinolin-4-Ol and its derivatives?

A: Density Functional Theory (DFT) calculations using the basis set PBE0-D3BJ/def2-TZVP/SMD water level were employed to determine the structural and physical properties of synthesized 6-Bromoquinolin-4-Ol derivatives. [] These calculations provided information on energy gaps (ranging from 4.93 to 5.07 eV), offering insights into their electronic properties and potential reactivity. []

Q4: Beyond antibacterial activity, what other applications have been explored for 6-Bromoquinolin-4-Ol?

A: 6-Bromoquinolin-4-Ol serves as a crucial building block in synthesizing more complex molecules with potential biological activities. It acts as a key intermediate in producing compounds like 6-bromo-4-iodoquinoline, [] which is further utilized in developing PI3K/mTOR inhibitors such as GSK2126458. []

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